

spectroscopic comparison with similar fluorinated heterocycles

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Compound of Interest

Compound Name: *2-(Trifluoromethyl)nicotinonitrile*

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A Spectroscopic Comparison of Fluorinated Pyridines

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity. Understanding the precise structural effects of fluorination is critical, and spectroscopic analysis provides the most direct insight. This guide offers an objective comparison of the key spectroscopic features of four common fluorinated pyridine isomers: 2-fluoropyridine, 3-fluoropyridine, 4-fluoropyridine, and 2,6-difluoropyridine. The supporting data is presented to aid in the identification and characterization of these important structural motifs.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, ^{19}F NMR, and Mass Spectrometry data for the selected fluorinated pyridines. These values highlight the diagnostic shifts and coupling constants that arise from the position and number of fluorine substituents on the pyridine ring.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	H-2 (δ , ppm)	H-3 (δ , ppm)	H-4 (δ , ppm)	H-5 (δ , ppm)	H-6 (δ , ppm)
2- Fluoropyridin e	-	~6.93 (ddd)	~7.78 (ddd)	~7.18 (ddd)	~8.23 (ddd)
3- Fluoropyridin e	~8.40 (m)	-	~7.80 (m)	~7.30 (m)	~8.45 (m)
4- Fluoropyridin e	~8.50 (dd)	~7.00 (dd)	-	~7.00 (dd)	~8.50 (dd)
2,6- Difluoropyridi ne	-	~6.80 (dd)	~7.85 (t)	~6.80 (dd)	-

Note: Chemical shifts (δ) are approximate and can vary with concentration and solvent.

Multiplicities are indicated as d (doublet), t (triplet), ddd (doublet of doublet of doublets), and m (multiplet).

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	C-2 (δ , ppm, ^1JCF Hz)	C-3 (δ , ppm, $n\text{JCF}$ Hz)	C-4 (δ , ppm, $n\text{JCF}$ Hz)	C-5 (δ , ppm, $n\text{JCF}$ Hz)	C-6 (δ , ppm, $n\text{JCF}$ Hz)
2- Fluoropyridine	~163.0 (d, ~240)	~110.0 (d, ~40)	~148.0 (d, ~15)	~122.0 (d, ~5)	~150.0 (d, ~7)
3- Fluoropyridine	~140.0 (d, ~20)	~158.0 (d, ~235)	~125.0 (d, ~25)	~123.0 (d, ~5)	~147.0 (d, ~3)
4- Fluoropyridine	~151.0 (d, ~15)	~110.0 (d, ~20)	~167.0 (d, ~260)	~110.0 (d, ~20)	~151.0 (d, ~15)
2,6- Difluoropyridine	~163.5 (d, ~245)	~108.0 (t, ~35)	~145.0 (t, ~15)	~108.0 (t, ~35)	~163.5 (d, ~245)

Note: Data presented as approximate chemical shift (δ) in ppm, multiplicity (d = doublet, t = triplet), and the corresponding C-F coupling constant (J) in Hz.

Table 3: ^{19}F NMR Spectroscopic Data (CDCl₃, referenced to CFCl₃)

Compound	Chemical Shift (δ , ppm)
2-Fluoropyridine	~ -68.0[1]
3-Fluoropyridine	~ -125.0[2]
4-Fluoropyridine	~ -95.0
2,6-Difluoropyridine	~ -69.0

Table 4: Mass Spectrometry (Electron Ionization) Data

Compound	Molecular Formula	Molecular Weight	Molecular Ion (M ⁺ , m/z)	Key Fragment Ions (m/z)
2-Fluoropyridine	C ₅ H ₄ FN	97.09	97[3][4]	70, 49
3-Fluoropyridine	C ₅ H ₄ FN	97.09	97[5]	70, 49
4-Fluoropyridine	C ₅ H ₄ FN	97.09	97[6]	70, 49
2,6-Difluoropyridine	C ₅ H ₃ F ₂ N	115.08	115[7]	88, 69

Experimental Protocols

The data presented in this guide are consistent with those obtained using standard high-resolution spectroscopic techniques. Generalized protocols for these key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra of small organic molecules is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified fluorinated heterocycle in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) is typically used. Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer. Standard room temperature (e.g., 298 K) is used.
- **¹H NMR Acquisition:** A standard single-pulse experiment is used. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, an acquisition time of 2-4 seconds, and a spectral width of approximately 16 ppm. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon (unless coupled to fluorine). A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ^{13}C isotope. The spectral width is typically set to 200-220 ppm.
- ^{19}F NMR Acquisition: A standard single-pulse experiment, often with proton decoupling, is performed. The spectral width can be large (e.g., ~250 ppm or more) to encompass the wide chemical shift range of organofluorine compounds.[8]
- Data Processing: The raw data (Free Induction Decay - FID) is processed with a Fourier transform. Phase and baseline corrections are applied. The spectra are referenced to the internal standard (TMS) or external standard (CFCl_3).

Mass Spectrometry (MS)

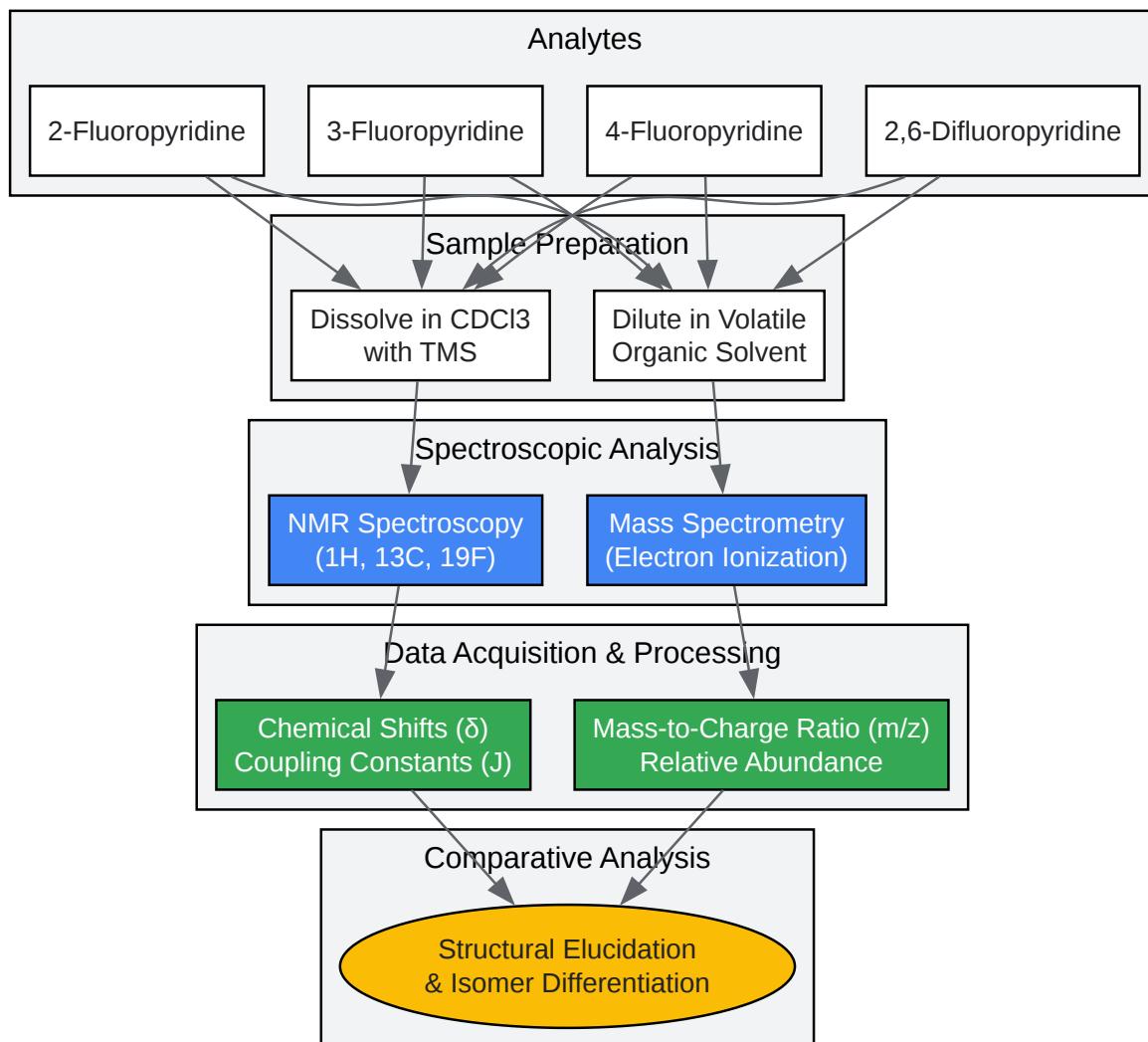
The following protocol outlines the general procedure for obtaining electron ionization (EI) mass spectra for volatile small molecules like fluoropyridines:

- Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
- Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9] This process ejects an electron from the molecule, creating a positively charged molecular ion (M^+).[10]
- Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, characteristic charged ions and neutral radicals.[10]
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector counts the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of

each ion. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the fluorinated heterocycles discussed.



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Caption: Workflow for Spectroscopic Comparison of Fluorinated Pyridines.

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